1,3,5-Benzenetrisulfonyl trichloride
Overview
Description
1,3,5-Benzenetrisulfonyl trichloride, also known as benzene-1,3,5-trisulfonyl chloride, is a chemical compound with the molecular formula C6H3Cl3O6S3 . It has an average mass of 373.638 Da and a monoisotopic mass of 371.815735 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with three sulfonyl chloride groups . The exact 3D structure can be viewed using specific software .Physical and Chemical Properties Analysis
This compound has a molecular weight of 373.638 . It has a density of 1.9±0.1 g/cm3 and a boiling point of 537.9±45.0 °C at 760 mmHg .Scientific Research Applications
Catalyst in Synthesis
1,3,5-Benzenetrisulfonyl trichloride is utilized in the field of synthetic chemistry. For instance, a derivative, 1,3,5-Tris(hydrogensulfato) benzene, was used as a catalyst in the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols), demonstrating advantages like excellent yields, simple procedure, and eco-friendly reaction conditions (Karimi-Jaberi et al., 2012).
Formation of Surface Covalent Organic Frameworks
This compound contributes to the formation of novel covalent organic frameworks (COFs) on surfaces. A study showed the formation of a COF with hexagonal cavities when reacting 1,3,5-tris(4-hydroxyphenyl)benzene with benzene-1,3,5-tricarbonyl trichloride, which can be significant in nanotechnology applications (Marele et al., 2012).
Development of Supramolecular Chemistry
1,3,5-Substituted benzenes, including derivatives of this compound, are widely used in supramolecular chemistry and molecular recognition. Their solvent-dependent conformational changes and potential for molecular encapsulation are areas of active research (Songkram et al., 2010).
Polymer Processing and Biomedical Applications
Compounds like benzene-1,3,5-tricarboxamide derived from similar benzenetrisulfonyl structures have found significant use in polymer processing and biomedical applications, leveraging their self-assembly into one-dimensional structures and multivalent nature (Cantekin et al., 2012).
Water Desalination Technology
In the field of water desalination, derivatives like 1,3,5-benzenetricarbonyl trichloride are used in the fabrication of thin film composite membranes for forward osmosis applications, showing improved water permeability and low reverse solute flux (Emadzadeh et al., 2014).
Hydrogen Storage
A tritopic bridging ligand, 1,3,5-benzenetristetrazolate, which is a related compound, has been used to create a porous metal-organic framework with exposed Mn2+ coordination sites, demonstrating high hydrogen storage capacity (Dincǎ et al., 2006)
Safety and Hazards
1,3,5-Benzenetrisulfonyl trichloride is classified as dangerous. It causes severe skin burns and eye damage . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection . In case of contact with skin or eyes, it’s advised to rinse with plenty of water .
Properties
IUPAC Name |
benzene-1,3,5-trisulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl3O6S3/c7-16(10,11)4-1-5(17(8,12)13)3-6(2-4)18(9,14)15/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDPRVQJRZUJZPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1S(=O)(=O)Cl)S(=O)(=O)Cl)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl3O6S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3066712 | |
Record name | 1,3,5-Benzenetrisulfonyl trichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3066712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21538-06-7 | |
Record name | 1,3,5-Benzenetrisulfonyl trichloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21538-06-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3,5-Benzenetrisulfonyl trichloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021538067 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3,5-Benzenetrisulfonyl trichloride | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3,5-Benzenetrisulfonyl trichloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3066712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzene-1,3,5-trisulphonyl trichloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.375 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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